5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide
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Overview
Description
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydroxyethoxy group, and a thian ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 4-(2-hydroxyethoxy)thian-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield 5-chloro-N-{[4-(2-oxoethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide.
Scientific Research Applications
5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The hydroxyethoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. The chloro group can participate in electrophilic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-{[4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}-2-methylbenzene-1-sulfonamide
- 5-chloro-N-{[4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}-2-thiophenecarboxamide
Uniqueness
Compared to similar compounds, 5-chloro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methylbenzene-1-sulfonamide exhibits unique properties due to the presence of the thian ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S2/c1-12-2-3-13(16)10-14(12)23(19,20)17-11-15(21-7-6-18)4-8-22-9-5-15/h2-3,10,17-18H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQIVJZKHCJDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCSCC2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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